molecular formula C14H21NO3 B5018218 ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate

ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate

Cat. No.: B5018218
M. Wt: 251.32 g/mol
InChI Key: IGNOBICKNVXBJC-UQXQTEIVSA-N
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Description

Ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate typically involves a multi-step process. One common method includes the use of Fe-catalyzed cross-coupling reactions. For instance, ethyl (2E,4Z)-5-chloropenta-2,4-dienoate can be synthesized via one-pot oxidation and olefination of (2Z)-3-chloroprop-2-en-1-ol . This intermediate is then subjected to further reactions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of iron-based catalysts is preferred due to their low cost, availability, and high catalytic-reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like barium manganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Barium manganate in the presence of (carboethoxymethylene)triphenylphosphorane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl (2E,4Z)-5-chloropenta-2,4-dienoate, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-7-18-14(17)12(11(4)16)8-9-13(10(2)3)15(5)6/h8-9H,2,7H2,1,3-6H3/b12-8+,13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNOBICKNVXBJC-UQXQTEIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=C(C(=C)C)N(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C=C(/C(=C)C)\N(C)C)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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